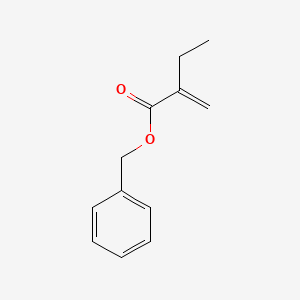

Benzyl 2-methylidenebutanoate

Description

Structure

3D Structure

Properties

CAS No. |

219506-75-9 |

|---|---|

Molecular Formula |

C12H14O2 |

Molecular Weight |

190.24 g/mol |

IUPAC Name |

benzyl 2-methylidenebutanoate |

InChI |

InChI=1S/C12H14O2/c1-3-10(2)12(13)14-9-11-7-5-4-6-8-11/h4-8H,2-3,9H2,1H3 |

InChI Key |

DGMZHLOQOORCIE-UHFFFAOYSA-N |

SMILES |

CCC(=C)C(=O)OCC1=CC=CC=C1 |

Canonical SMILES |

CCC(=C)C(=O)OCC1=CC=CC=C1 |

Pictograms |

Irritant; Environmental Hazard |

Origin of Product |

United States |

Elucidation of Reaction Mechanisms and Kinetics of Benzyl 2 Methylidenebutanoate

Mechanistic Pathways of Ester Cleavage and Formation

The formation of Benzyl (B1604629) 2-methylidenebutanoate, like other esters, can be achieved through standard esterification protocols, such as the Fischer esterification of 2-methylidenebutanoic acid with benzyl alcohol under acidic conditions. More specialized methods may involve the use of benzylating reagents like benzyl halides (BnCl or BnBr) with the carboxylate salt of the acid, often facilitated by a base such as sodium hydride or milder alternatives like silver(I) oxide for improved selectivity. wikipedia.org For substrates sensitive to basic conditions, benzyl trichloroacetimidate (B1259523) offers an effective route to protection under acidic catalysis. wikipedia.org

The cleavage of the ester bond in Benzyl 2-methylidenebutanoate is mechanistically significant, with pathways heavily influenced by the stability of the benzyl group. In solvolysis reactions, the cleavage can proceed through a mechanism involving a stabilized benzylic carbocation intermediate. nih.govuoanbar.edu.iqlibretexts.org Under acidic conditions, protonation of the carbonyl oxygen is followed by the departure of the benzyl alcohol moiety, or alternatively, protonation of the ether oxygen can lead to the formation of a benzyl carbocation (C₆H₅CH₂⁺) and 2-methylidenebutanoic acid. uoanbar.edu.iq This carbocation is notably stabilized by resonance, with the positive charge delocalized over the methylene (B1212753) group and the aromatic ring. uoanbar.edu.iqlibretexts.org This enhanced stability makes the benzylic position a reactive center. wikipedia.org

Oxidative cleavage provides another pathway for deprotection. Reagents like 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ) can effectively remove the benzyl group, often under photoirradiation. organic-chemistry.org The mechanism for benzylic ether oxidation, which shares similarities with ester cleavage, can involve the formation of a resonance-stabilized benzylic carbocation intermediate prior to yielding the final products. nih.gov

Reactivity Studies of the 2-Methylidene Group

The 2-methylidene group (or methylene group) is an α,β-unsaturated system that dictates much of the compound's reactivity. wikipedia.orgnih.govdocsearch.ru This electron-deficient alkene is susceptible to various addition reactions.

Benzyl 2-methylidenebutanoate is an archetypal Michael acceptor, readily undergoing conjugate (or 1,4-) addition reactions. masterorganicchemistry.comwikipedia.org In a Michael reaction, a nucleophile (the Michael donor) adds to the β-carbon of the α,β-unsaturated ester. wikipedia.org The reaction is driven by the formation of a new carbon-carbon single bond. masterorganicchemistry.com The general mechanism involves the formation of a nucleophile (often an enolate), which then attacks the β-carbon of the electrophilic alkene, leading to a new, resonance-stabilized enolate intermediate that is subsequently protonated. masterorganicchemistry.comwikipedia.org

A wide variety of nucleophiles can participate in this reaction, including carbanions (such as those derived from malonates and β-ketoesters), amines (aza-Michael addition), and thiols (sulfa-Michael addition). masterorganicchemistry.comwikipedia.orgresearchgate.net The efficiency and stereochemical outcome of these additions can be finely tuned. For instance, in the aza-Michael addition of benzylamine (B48309) to a structurally similar methylidenebutanoate, the choice of solvent has a profound impact on the diastereoselectivity of the product.

| Solvent | Syn/Anti Ratio | Major Product |

|---|---|---|

| Methanol | 95:5 | Syn |

| Tetrahydrofuran (THF) | 25:75 | Anti |

Furthermore, asymmetric sulfa-Michael additions have been developed using chiral N-heterocyclic carbene (NHC) organocatalysts, achieving high enantioselectivity for the formation of carbon-sulfur bonds. pkusz.edu.cn

The alkene moiety of Benzyl 2-methylidenebutanoate can participate in cycloaddition reactions. As a dienophile, its electron-deficient nature makes it a suitable partner for electron-rich dienes in [4+2] Diels-Alder reactions to form cyclohexene (B86901) derivatives.

Another significant reaction is the [2+2] photocycloaddition. The dimerization of similar C-cinnamoyl imidazoles to form truxinates (cyclobutane derivatives) highlights that controlling the regioselectivity, diastereoselectivity, and enantioselectivity of such reactions can be challenging due to high-energy excited intermediates. orgsyn.org However, the use of chiral catalysts, such as a chiral phosphoric acid, can enable selective irradiation of a catalyst-bound substrate, leading to highly controlled and enantioselective photocycloadditions. orgsyn.org Additionally, [3+2] cycloadditions, for example between azides and the alkene, are also mechanistically plausible, expanding the synthetic utility of this reactive motif. researchgate.net

The double bond of the 2-methylidene group is susceptible to radical addition. This process is central to radical polymerization, a chain reaction involving initiation, propagation, and termination steps. nih.govyoutube.com Initiation can be achieved using a radical initiator, such as a peroxide, which forms a radical that adds to the alkene. youtube.com This initial addition creates a new radical on the monomer unit.

In the propagation phase, this new radical adds to another molecule of Benzyl 2-methylidenebutanoate. This addition occurs regioselectively, with the radical adding to the β-carbon to generate a more stable radical at the α-position, which is stabilized by resonance with the adjacent ester carbonyl group. youtube.com This process repeats, rapidly forming a long polymer chain. youtube.com

The benzyl group itself can also participate in radical reactions. The C-H bonds at the benzylic position are relatively weak, and their homolytic cleavage results in a resonance-stabilized benzyl radical. wikipedia.orgnumberanalytics.com This species can act as a radical initiator or participate in other radical processes. numberanalytics.com

| Step | Description |

|---|---|

| Initiation | A radical initiator (R•) adds to the double bond, forming a new, more stable radical intermediate on the α-carbon. nih.gov |

| Propagation | The monomer radical adds to another monomer molecule in a head-to-tail fashion, extending the polymer chain. nih.govyoutube.com |

| Termination | Two growing radical chains combine (coupling) or undergo disproportionation, ending the polymerization process. nih.gov |

Stereochemical Control and Diastereoselectivity in Reactions Involving Benzyl 2-Methylidenebutanoate

Controlling the stereochemical outcome of reactions at the 2-methylidene group is a key challenge in synthesis. The planar nature of the double bond and of radical intermediates means that incoming reagents can attack from two distinct faces, potentially leading to mixtures of stereoisomers. nih.gov

Significant progress has been made in directing these reactions. As noted previously, the diastereoselectivity of Michael additions can be controlled by the choice of solvent, which can influence the geometry of the transition state. unipv.it In some cases, a "doubly diastereoselective" approach is used, where both the substrate and the reagent are chiral. rsc.org The resulting stereochemistry depends on whether the inherent facial bias of the substrate and the reagent are "matching" (reinforcing the same outcome) or "mismatching" (opposing each other). rsc.org

In radical reactions, stereocontrol is also achievable. Diastereodivergent strategies have been developed where the selection of a specific catalyst system can steer the reaction towards a desired diastereomer. For example, in a radical cascade, a synergistic system of an N-heterocyclic carbene-borane reagent and a thiol catalyst can favor hydrogen atom transfer to one face of an acyclic radical, while a zinc(II) iodide chelation protocol can direct the addition to the opposite face. nih.gov The presence of a benzyl group and a coordinating carbonyl moiety, both present in Benzyl 2-methylidenebutanoate, have been shown to be crucial for achieving high levels of diastereoselectivity in such systems. nih.gov The stereochemical outcome of certain cyclization reactions has been attributed to the adoption of specific transition state geometries, such as a chair-like arrangement, which minimizes steric interactions. researchgate.net

Investigations into Transition State Structures and Reaction Intermediates

Understanding the structure of fleeting transition states (TS) and reaction intermediates is fundamental to explaining reaction mechanisms and selectivity. beilstein-journals.org For reactions involving Benzyl 2-methylidenebutanoate, several key intermediates are proposed:

Benzylic Carbocation: As discussed in the context of ester cleavage, the C₆H₅CH₂⁺ cation is a key intermediate. nih.gov Its stability is due to resonance delocalization. uoanbar.edu.iqlibretexts.org The structure and stability of this intermediate are influenced by substituents on the aromatic ring, which can affect the position of the transition state leading to its formation, a phenomenon consistent with the Hammond postulate. nih.gov

Enolates: In Michael additions, the conjugate addition of a nucleophile to the β-carbon generates a resonance-stabilized enolate intermediate before the final protonation step. masterorganicchemistry.comwikipedia.org The geometry of this enolate can influence the stereochemistry of the final product.

Radicals: Both benzyl radicals and radicals on the alkyl chain (at the α-carbon) are intermediates in radical reactions. libretexts.orgnumberanalytics.com These species are typically sp² hybridized and planar, allowing for resonance stabilization. libretexts.org

Computational chemistry, particularly Density Functional Theory (DFT), has become a powerful tool for modeling these transient species. e3s-conferences.org Calculations can be used to map potential energy surfaces and determine the lowest energy pathways for reactions. For example, computational studies can distinguish between different possible transition states, such as boat-like versus chair-like conformations in cyclization reactions, and predict which will be favored energetically. e3s-conferences.org DFT has also been used to analyze the transition states of cycloaddition reactions, revealing that steric effects can govern the regiochemical outcome. researchgate.net These theoretical models provide detailed structural insights that are often difficult to obtain through experimental methods alone. researchgate.net

Spectroscopic Analysis of Benzyl 2-Methylidenebutanoate Remains Elusive

Despite a thorough search of available scientific literature and spectroscopic databases, detailed experimental or computational data for the chemical compound Benzyl 2-methylidenebutanoate is not presently available. As a result, the generation of a detailed article focusing solely on its sophisticated spectroscopic characterization is not possible at this time.

The inquiry sought to develop a comprehensive scientific article structured around the advanced spectroscopic analysis of Benzyl 2-methylidenebutanoate, with a specific focus on high-resolution Nuclear Magnetic Resonance (NMR) and vibrational (Infrared and Raman) spectroscopy. The intended article was to be divided into the following sections:

Sophisticated Spectroscopic Characterization Techniques for Benzyl 2 Methylidenebutanoate

Vibrational Spectroscopy: Infrared (IR) and Raman Spectroscopic Analysis:This part of the article was designed to correlate characteristic band frequencies with the functional groups present in Benzyl (B1604629) 2-methylidenebutanoate and to provide a comparative analysis of experimental and predicted vibrational spectra.

The successful creation of such an article is contingent upon the availability of specific spectroscopic data, including ¹H and ¹³C NMR chemical shifts, coupling constants, 2D NMR correlation data (such as COSY, HSQC, HMBC), and IR/Raman band frequencies for Benzyl 2-methylidenebutanoate.

While general principles of NMR and vibrational spectroscopy are well-established and data for related compounds containing benzyl or methylidenebutanoate moieties exist, information directly pertaining to Benzyl 2-methylidenebutanoate could not be located. This lack of specific data prevents a scientifically accurate and detailed discussion as outlined in the proposed structure. Further experimental research or computational studies would be required to generate the necessary spectroscopic information for this particular compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy is a valuable analytical technique for probing the electronic transitions within a molecule. When a molecule absorbs UV or visible light, its electrons are promoted from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) and the intensity of this absorption (molar absorptivity, ε) are characteristic of the molecule's chromophores, which are the parts of the molecule that absorb light.

For Benzyl 2-methylidenebutanoate, the primary chromophores are the benzene (B151609) ring of the benzyl group and the α,β-unsaturated ester functionality. The electronic transitions associated with these chromophores are typically π → π* and n → π* transitions.

Due to a lack of specific experimental UV-Vis data for Benzyl 2-methylidenebutanoate in the surveyed literature, we can infer its expected absorption characteristics by examining structurally similar compounds. For instance, benzyl esters of other α,β-unsaturated carboxylic acids exhibit characteristic UV absorption profiles. A study on the synthesis of various benzyl α,β-unsaturated carboxylates provides context for the expected electronic transitions. arkat-usa.orgresearchgate.net

The benzene ring typically displays a strong absorption band around 204 nm and a weaker, fine-structured band around 254 nm, corresponding to π → π* transitions. science-softcon.de The presence of the ester group and the conjugated double bond in Benzyl 2-methylidenebutanoate is expected to shift these absorptions to longer wavelengths (a bathochromic shift). The α,β-unsaturated ester system gives rise to a strong π → π* transition, likely appearing in the region of 200-240 nm. Additionally, a weaker n → π* transition, originating from the non-bonding electrons of the carbonyl oxygen, is expected at a longer wavelength, typically above 250 nm. science-softcon.de

Based on data from analogous compounds, the expected UV-Vis absorption data for Benzyl 2-methylidenebutanoate is summarized in the table below.

| Expected Electronic Transition | Anticipated λmax (nm) | Expected Molar Absorptivity (ε, L·mol⁻¹·cm⁻¹) | Chromophore |

| π → π | ~210 - 230 | High (>10,000) | α,β-Unsaturated ester & Benzene ring |

| n → π | ~260 - 280 | Low (100 - 1,000) | Carbonyl group |

| π → π* (B-band) | ~250 - 270 | Moderate (~1,000 - 10,000) | Benzene ring |

This table presents expected values based on the analysis of structurally similar compounds and general principles of UV-Vis spectroscopy due to the absence of specific experimental data for Benzyl 2-methylidenebutanoate.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Pathway Analysis

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular formula of a compound and for elucidating its structure through the analysis of its fragmentation patterns. HRMS provides the exact mass of the molecular ion, which can be used to calculate the elemental composition with a high degree of confidence.

For Benzyl 2-methylidenebutanoate (C₁₂H₁₄O₂), the theoretical exact mass of the molecular ion [M]⁺• can be calculated. This value serves as a reference for experimental determination.

The fragmentation of benzyl esters upon ionization in a mass spectrometer typically follows predictable pathways. The most common fragmentation involves the cleavage of the benzylic C-O bond, leading to the formation of a stable benzyl cation (C₇H₇⁺) or a tropylium (B1234903) ion, which gives a characteristic peak at m/z 91. ddugu.ac.inscribd.com This is often the base peak in the mass spectrum of benzyl esters.

Another significant fragmentation pathway for esters is the loss of the alkoxy group, in this case, the benzyloxy group, resulting in an acylium ion. For Benzyl 2-methylidenebutanoate, this would correspond to the [M - OCH₂C₆H₅]⁺ ion. A McLafferty rearrangement is also possible if a gamma-hydrogen is available, but this is not a primary pathway for this specific structure.

| Ion | m/z (Expected) | Identity/Proposed Structure | Fragmentation Pathway |

| [C₁₂H₁₄O₂]⁺• | 190.0994 | Molecular Ion | - |

| [C₇H₇]⁺ | 91.0548 | Tropylium ion | Benzylic C-O cleavage |

| [C₅H₇O]⁺ | 83.0497 | Acylium ion | Loss of benzyloxy radical |

| [C₆H₅]⁺ | 77.0391 | Phenyl ion | Loss of CH₂ from tropylium ion |

This table presents predicted fragmentation data based on established fragmentation patterns of structurally related benzyl esters. The m/z values are theoretical exact masses.

The analysis of these characteristic fragments in an HRMS spectrum would allow for the unambiguous identification and structural confirmation of Benzyl 2-methylidenebutanoate.

Computational Chemistry and Quantum Chemical Investigations of Benzyl 2 Methylidenebutanoate

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. nih.govrsc.org It is particularly effective for optimizing molecular geometry to find the most stable, lowest-energy conformation. rsc.org For benzyl (B1604629) 2-methylidenebutanoate, a DFT calculation, commonly using a functional like B3LYP combined with a basis set such as 6-311G(d,p), would be the initial step in any theoretical analysis. orientjchem.orgmdpi.com

Illustrative Data Table: Predicted Geometric Parameters for Benzyl 2-Methylidenebutanoate

The following data is a hypothetical representation of typical results from a DFT/B3LYP/6-311G(d,p) calculation.

| Parameter | Atom Connections | Predicted Value |

| Bond Lengths (Å) | ||

| C=O (carbonyl) | 1.21 | |

| C-O (ester) | 1.36 | |

| O-CH₂ (ester-benzyl) | 1.45 | |

| C=C (methylidene) | 1.34 | |

| C-C (aromatic) | 1.39 (average) | |

| **Bond Angles (°) ** | ||

| O=C-O | 124.5 | |

| C-O-CH₂ | 116.0 | |

| C-C=C | 121.8 | |

| Dihedral Angles (°) | ||

| C-O-C-C (benzyl) | ~178.0 | |

| O=C-C=C | ~4.0 |

Analysis of Frontier Molecular Orbitals (HOMO-LUMO) and Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone for understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, govern the molecule's reactivity. irjweb.comrsc.org The energy of these orbitals and the gap between them (ΔE = ELUMO – EHOMO) are crucial descriptors. nih.gov

A low HOMO-LUMO energy gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. irjweb.com This small gap facilitates intramolecular charge transfer, indicating higher chemical reactivity and lower kinetic stability. nih.gov For benzyl 2-methylidenebutanoate, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the C=C double bond. In contrast, the LUMO would likely be centered on the electron-withdrawing carbonyl group (C=O) of the ester. The spatial distribution of these orbitals reveals the most probable sites for nucleophilic and electrophilic attack.

Illustrative Data Table: Predicted FMO Properties

The following data is a hypothetical representation of typical results from a DFT calculation.

| Parameter | Predicted Value (eV) | Description |

| EHOMO | -6.85 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.20 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.65 | Indicates high kinetic stability |

Electrostatic Potential Mapping and Identification of Reactive Sites

A Molecular Electrostatic Potential (MEP) map is a visual tool used to understand the charge distribution within a molecule and identify reactive sites. libretexts.orgwuxiapptec.com It plots the electrostatic potential onto the molecule's electron density surface. Different colors represent different potential values: red indicates regions of high electron density (negative potential), which are susceptible to electrophilic attack, while blue indicates regions of low electron density (positive potential), prone to nucleophilic attack. nih.gov Green represents neutral or intermediate potential regions. nih.gov

For benzyl 2-methylidenebutanoate, the MEP map would show a significant negative potential (red) around the carbonyl oxygen atom due to the presence of lone pairs, making it a primary site for electrophilic interaction. researchgate.net The hydrogen atoms of the benzyl group and the methylidene group would exhibit a positive potential (blue), identifying them as potential sites for nucleophilic attack. researchgate.net The aromatic ring would likely show a region of intermediate to slightly negative potential, consistent with its ability to participate in electrophilic aromatic substitution. Such maps are invaluable for predicting intermolecular interactions and guiding research into a molecule's biological activity. chemrxiv.org

Theoretical Vibrational Spectroscopy and Prediction of IR/Raman Frequencies

Computational methods can predict the vibrational spectra (Infrared and Raman) of a molecule with a high degree of accuracy. semanticscholar.org By calculating the second derivatives of the energy with respect to atomic displacements, a set of harmonic vibrational frequencies can be obtained. orientjchem.org These theoretical frequencies often require scaling to correct for anharmonicity and other systematic errors inherent in the computational method.

For benzyl 2-methylidenebutanoate, a DFT calculation would predict characteristic vibrational modes. Key predicted frequencies would include:

C=O Stretch: A strong band in the IR spectrum, typically predicted around 1700-1730 cm⁻¹, characteristic of the ester carbonyl group. niscpr.res.in

C=C Stretch: A band associated with the methylidene group, expected around 1640 cm⁻¹.

Aromatic C-H Stretch: Vibrations predicted above 3000 cm⁻¹.

Aliphatic C-H Stretch: Vibrations predicted just below 3000 cm⁻¹.

C-O Stretch: Vibrations for the ester C-O bonds, typically found in the 1100-1300 cm⁻¹ region.

Comparing the predicted spectra with experimental data helps to confirm the molecular structure and provides a detailed assignment of the observed vibrational bands. researchgate.netnih.gov

Illustrative Data Table: Predicted Vibrational Frequencies

The following data is a hypothetical representation of typical results from a DFT calculation, showing key vibrational modes.

| Vibrational Mode | Predicted Frequency (cm⁻¹) | Expected IR Intensity | Expected Raman Activity |

| Aromatic C-H Stretch | 3070 | Medium | Strong |

| Aliphatic C-H Stretch | 2985 | Medium | Medium |

| C=O Stretch | 1725 | Very Strong | Weak |

| C=C Stretch | 1642 | Medium | Strong |

| Aromatic Ring Stretch | 1605, 1495 | Strong | Strong |

| C-O Stretch (Ester) | 1250 | Strong | Medium |

Quantum Chemical Descriptors and Reactivity Indices

From the energies of the frontier orbitals (HOMO and LUMO), several quantum chemical descriptors can be calculated to quantify the reactivity of a molecule. scirp.orgnih.gov These indices, rooted in conceptual DFT, provide a quantitative measure of various aspects of chemical behavior. mdpi.com

Key descriptors include:

Chemical Potential (μ): Calculated as μ = (EHOMO + ELUMO) / 2. It measures the tendency of electrons to escape from the system.

Chemical Hardness (η): Calculated as η = (ELUMO - EHOMO) / 2. It represents the resistance of a molecule to change its electron distribution. A "hard" molecule has a large HOMO-LUMO gap, while a "soft" molecule has a small gap. irjweb.com

Electrophilicity Index (ω): Calculated as ω = μ² / (2η). This index quantifies the ability of a species to accept electrons, acting as an electrophile. dergipark.org.tr

For benzyl 2-methylidenebutanoate, these calculated values would provide a quantitative framework for comparing its reactivity to other related compounds, such as different acrylate (B77674) esters or benzyl derivatives. ufms.brdergipark.org.tr

Illustrative Data Table: Predicted Quantum Chemical Descriptors

The following data is a hypothetical representation based on the FMO energies in Table 5.2.

| Descriptor | Formula | Predicted Value (eV) |

| Chemical Potential (μ) | (EHOMO + ELUMO) / 2 | -4.025 |

| Chemical Hardness (η) | (ELUMO - EHOMO) / 2 | 2.825 |

| Electrophilicity Index (ω) | μ² / (2η) | 2.867 |

| Chemical Softness (S) | 1 / (2η) | 0.177 |

Non-Covalent Interactions and Molecular Stability Studies (e.g., Natural Bond Orbital (NBO) analysis)

Natural Bond Orbital (NBO) analysis is a technique used to study intramolecular and intermolecular bonding and interactions. nih.gov It translates the complex, delocalized molecular orbitals from a DFT calculation into localized bonds, lone pairs, and antibonding orbitals that align with familiar Lewis structures. mdpi.comwisc.edu A key feature of NBO analysis is its ability to quantify the stabilization energy (E(2)) associated with hyperconjugative interactions, which occur when charge is delocalized from a filled donor orbital (like a bond or lone pair) to an empty acceptor orbital (like an antibond). researchgate.netnih.gov

Theoretical Predictions of NMR Chemical Shifts and Spectroscopic Parameters

Theoretical calculations can accurately predict Nuclear Magnetic Resonance (NMR) parameters, such as chemical shifts (δ). The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable approach for this purpose. mdpi.com The calculation provides theoretical chemical shifts for ¹H and ¹³C nuclei, which can be compared directly with experimental spectra.

For benzyl 2-methylidenebutanoate, a GIAO calculation would predict:

¹H NMR: Distinct signals for the aromatic protons (typically 7.2-7.4 ppm), the benzylic methylene (B1212753) protons (-CH₂-), the methylidene protons (=CH₂), and the other aliphatic protons.

¹³C NMR: Resonances for the carbonyl carbon (around 165-170 ppm), the aromatic carbons (127-136 ppm), and the carbons of the alkene and aliphatic chain.

The excellent correlation typically observed between GIAO-calculated and experimental NMR spectra serves as a powerful tool for structure verification and assignment of complex spectra. scielo.org.mx

Applications of Benzyl 2 Methylidenebutanoate in Advanced Organic Synthesis and Materials Science

Building Block for Complex Molecular Architectures and Natural Product Analogues

Benzyl (B1604629) 2-methylidenebutanoate serves as a crucial building block in the synthesis of intricate molecular structures and analogues of natural products. Its reactivity allows for its incorporation into larger, more complex frameworks, which is a fundamental aspect of modern organic synthesis. For instance, derivatives of 2-methylidenebutanoate, such as ethyl 4-(2-chloropyridin-4-yl)-2-methylidenebutanoate, are utilized in the preparation of functionalized heterocyclic compounds through reactions involving organometallic reagents. uni-muenchen.de The strategic use of such building blocks is essential in the multi-step synthesis of pharmacologically active molecules and other high-value chemical entities.

Monomer in Polymerization Reactions for Novel Materials

The vinylidene group in benzyl 2-methylidenebutanoate makes it a suitable monomer for polymerization reactions, leading to the creation of new materials with tailored properties. google.commolaid.com The benzyl ester functionality can also influence the characteristics of the resulting polymer.

Free Radical Polymerization Studies

Free radical polymerization is a common method for polymerizing vinyl monomers like benzyl 2-methylidenebutanoate. fujifilm.com This process is typically initiated by radical initiators, such as azo compounds or peroxides, which generate free radicals that react with the monomer to start the polymer chain growth. fujifilm.comtcichemicals.com Studies on the copolymerization of benzyl methacrylate (B99206), a structurally similar monomer, with other monomers like n-butyl acrylate (B77674) have been conducted to understand the reactivity ratios and the properties of the resulting copolymers. researchgate.net The polymerization of benzyl methacrylate has also been investigated under various conditions, including in the presence of mediating agents to control the polymerization process. researchgate.netnsf.gov

Controlled/Living Polymerization Techniques (e.g., RAFT, ATRP)

To achieve better control over the polymer architecture, molecular weight, and dispersity, controlled/living polymerization techniques are employed. google.comsigmaaldrich.com Two of the most prominent methods are Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization and Atom Transfer Radical Polymerization (ATRP). polymersource.catcichemicals.com

RAFT Polymerization: This technique utilizes a chain transfer agent to mediate the polymerization in a reversible manner, allowing for the synthesis of well-defined polymers. fujifilm.com RAFT has been successfully used for the dispersion polymerization of benzyl methacrylate in non-polar media, demonstrating its utility in creating block copolymer nano-objects. whiterose.ac.uk

ATRP: ATRP employs a transition metal catalyst to control the polymerization process. polymersource.canih.gov This method is known for its ability to produce polymers with specific end-group functionalities and narrow molecular weight distributions. polymersource.ca Both RAFT and ATRP are powerful tools for synthesizing advanced polymeric materials from monomers like benzyl 2-methylidenebutanoate. tcichemicals.com

Synthesis of Functional Polymeric Materials

The polymers derived from benzyl 2-methylidenebutanoate can possess unique functional properties. The benzyl group in the polymer can be modified post-polymerization to introduce other functional groups, thereby creating functional polymeric materials. These materials can find applications in various areas, including as coatings, adhesives, and in biomedical applications. The ability to precisely control the polymer structure through techniques like RAFT and ATRP opens up possibilities for designing materials with specific thermal, mechanical, and optical properties. tcichemicals.com

Precursor for Functional Group Transformations and Chemical Derivatization

Benzyl 2-methylidenebutanoate can act as a precursor for a variety of functional group transformations. The ester group can be hydrolyzed to a carboxylic acid, which can then be converted to other functional groups such as acid chlorides, amides, or other esters. The double bond can undergo various addition reactions, such as hydrogenation, halogenation, or epoxidation, to introduce new functionalities into the molecule. These transformations are fundamental in organic synthesis for creating a diverse range of chemical compounds.

Role as a Protecting Group Strategy in Multistep Organic Syntheses

In complex, multistep organic syntheses, it is often necessary to protect certain functional groups to prevent them from reacting under specific conditions. organic-chemistry.org The benzyl group is a widely used protecting group for alcohols and carboxylic acids due to its relative stability and the ease of its removal under specific, mild conditions. alchemyst.co.uknumberanalytics.comorganic-chemistry.org

The benzyl ester in benzyl 2-methylidenebutanoate can serve as a protected form of a carboxylic acid. uh.edu This protection strategy is valuable when other parts of the molecule need to undergo reactions that would otherwise affect a free carboxylic acid group. The benzyl group can be removed through hydrogenolysis, which involves reaction with hydrogen gas in the presence of a palladium catalyst. alchemyst.co.ukorganic-chemistry.org This deprotection method is generally mild and selective, leaving other functional groups intact. alchemyst.co.uk The use of benzyl protecting groups is a key strategy in the synthesis of complex natural products and pharmaceuticals. numberanalytics.com The development of reagents like 2-benzyloxy-1-methylpyridinium triflate has provided even milder and more convenient methods for introducing benzyl protecting groups. orgsyn.orgbeilstein-journals.org

Future Research Trajectories and Interdisciplinary Perspectives on Benzyl 2 Methylidenebutanoate

Development of Novel Catalytic Systems for Synthesis and Transformation

The synthesis of α-methylene-γ-butyrolactones has been a subject of intense research, with various catalytic systems being developed. nih.gov Future efforts will likely focus on refining these systems for enhanced efficiency, selectivity, and sustainability.

One promising avenue is the advancement of asymmetric catalysis to produce enantiomerically pure Benzyl (B1604629) 2-methylidenebutanoate and its derivatives. While methods employing chiral N,N'-dioxide/AlIII complexes and chromium-based catalysts have shown success, there is a continuous need for catalysts that offer higher turnover numbers, operate under milder conditions, and utilize more earth-abundant metals. mdpi.com The development of novel organocatalysts, such as phosphazene base/urea binary systems, presents a metal-free alternative that is highly desirable for applications in materials and medicinal chemistry. chinesechemsoc.orgchinesechemsoc.org

Future research will also likely explore the catalytic transformation of the Benzyl 2-methylidenebutanoate core. This includes developing selective catalytic methods for the functionalization of the exocyclic double bond and the lactone ring, opening up pathways to a diverse range of complex molecules. Lanthanide-based catalysts, which have shown unique chemoselectivity in the polymerization of α-methylene-γ-butyrolactones, could be further investigated for other selective transformations. frontiersin.orgnih.govscirp.org

Table 1: Comparison of Catalytic Systems for α-Methylene-γ-Butyrolactone Synthesis

| Catalyst Type | Advantages | Future Research Focus |

| Palladium-based | High efficiency and functional group tolerance. | Development of more sustainable and recyclable catalysts. |

| Chromium-based | High enantioselectivity in asymmetric synthesis. mdpi.com | Reduction of catalyst loading and exploration of less toxic metal alternatives. |

| Lanthanide-based | Unique chemoselectivity in polymerization. frontiersin.orgnih.govscirp.org | Exploration of broader applications in selective transformations. |

| Organocatalysts | Metal-free, low toxicity, and easy removal. chinesechemsoc.orgchinesechemsoc.org | Design of more active and selective catalysts for complex syntheses. |

Integration with Flow Chemistry and Automated Synthesis Platforms

The integration of synthetic methods for Benzyl 2-methylidenebutanoate with flow chemistry represents a significant leap towards more efficient, scalable, and safer chemical manufacturing. Continuous flow processes offer superior control over reaction parameters, enhanced heat and mass transfer, and the ability to handle reactive intermediates safely. rsc.org

Future research will focus on developing robust and scalable continuous flow protocols for the synthesis of Benzyl 2-methylidenebutanoate and its analogues. rsc.org This includes the design of specialized reactors, such as microreactors and Taylor vortex flow reactors, to intensify reaction conditions and improve yields. acs.org An important trajectory will be the development of telescoped multi-step flow processes , where multiple reaction steps are performed sequentially in a continuous stream without the need for intermediate purification.

The synergy between flow chemistry and automated synthesis platforms will be a key area of exploration. By combining robotic systems with real-time reaction monitoring and optimization algorithms, it will be possible to rapidly screen reaction conditions, discover new synthetic routes, and produce libraries of Benzyl 2-methylidenebutanoate derivatives for various applications. This interdisciplinary approach, merging chemistry, engineering, and computer science, will accelerate the discovery and development of new materials and functional molecules.

Exploration of Photochemical and Electrochemical Reactivity

The unique electronic structure of Benzyl 2-methylidenebutanoate, with its conjugated system, makes it an interesting candidate for photochemical and electrochemical transformations . These methods offer green and efficient alternatives to traditional thermal reactions, often providing access to unique reactivity patterns.

Future photochemical research will likely expand beyond the known [2+2] cycloaddition reactions. nih.govnih.gov The use of photoredox catalysis holds significant promise for the development of novel carbon-carbon and carbon-heteroatom bond-forming reactions involving Benzyl 2-methylidenebutanoate. mdpi.com This could lead to the synthesis of complex molecular architectures that are difficult to access through conventional means. Interdisciplinary studies combining photochemistry with materials science could explore the use of Benzyl 2-methylidenebutanoate in the development of photoresponsive polymers and materials.

The electrochemical reactivity of α-methylene-γ-butyrolactones is a largely unexplored frontier. Early work has shown that electrolysis can be used to synthesize these lactones. acs.org Future research should focus on systematically investigating the electrochemical oxidation and reduction of Benzyl 2-methylidenebutanoate to understand its redox properties and to develop novel synthetic methodologies. rsc.org Electrosynthesis offers a green and powerful tool for organic synthesis, and its application to this class of compounds could lead to new and efficient transformations. academie-sciences.frresearchgate.net

Advanced Computational Modeling for Reaction Design and Prediction

Advanced computational modeling is set to become an indispensable tool in the study of Benzyl 2-methylidenebutanoate. Quantum chemical calculations, such as Density Functional Theory (DFT), have already been used to provide a theoretical basis for understanding reaction mechanisms and the origin of chemoselectivity in the polymerization of α-methylene-γ-butyrolactones. nih.govscience.gov

The future of computational chemistry in this field lies in its predictive power. By developing accurate and efficient computational models, it will be possible to:

Design novel catalysts with enhanced activity and selectivity.

Predict the outcome of unknown reactions , guiding experimental efforts and reducing trial-and-error.

Elucidate complex reaction networks in both synthetic and biological systems.

Screen virtual libraries of Benzyl 2-methylidenebutanoate derivatives for desired properties.

The integration of computational modeling with machine learning and artificial intelligence will further accelerate these efforts. This interdisciplinary approach will enable the in silico design of new materials and molecules with tailored properties, paving the way for a new era of rational molecular design. oup.combiotechmedjournal.com

Potential in Sustainable Chemistry and Bio-based Materials Development

Benzyl 2-methylidenebutanoate and its parent structure, α-methylene-γ-butyrolactone, are at the forefront of research into sustainable chemistry and the development of bio-based materials . frontiersin.orgresearchgate.net Derived from renewable biomass sources like itaconic acid and levulinic acid, these compounds offer a green alternative to petroleum-based monomers. rsc.orgrsc.orgresearchgate.net

A major future research trajectory is the development of a wide range of sustainable polymers from Benzyl 2-methylidenebutanoate and related monomers. wiley.comdiva-portal.org These polymers exhibit high glass transition temperatures and thermal stability, making them suitable for high-performance applications. rsc.org Key areas of future investigation include:

The synthesis of recyclable polyesters through controlled ring-opening polymerization (ROP). chinesechemsoc.orgnih.gov

The development of functional polymers with tunable properties through copolymerization and post-polymerization modification. frontiersin.org

The creation of bio-based thermoplastic elastomers and other advanced materials. rsc.org

The interdisciplinary collaboration between chemists, materials scientists, and engineers will be crucial for translating the potential of Benzyl 2-methylidenebutanoate into commercially viable and environmentally friendly products. This includes optimizing polymerization processes, characterizing material properties, and designing applications ranging from packaging to biomedical devices.

Q & A

Q. What are the recommended laboratory synthesis methods for Benzyl 2-methylidenebutanoate?

Benzyl 2-methylidenebutanoate can be synthesized via esterification or transesterification reactions. A common approach involves using acid catalysts (e.g., sulfuric acid or solid acid catalysts like ammonium cerium phosphate) to promote the reaction between 2-methylidenebutanoic acid and benzyl alcohol. Key variables include molar ratios of reactants (e.g., acid:alcohol ratio of 1:1.5–2.0), reaction temperature (60–90°C), and catalyst loading (1–5 wt%). Kinetic modeling and uniform experimental design can optimize yields by systematically varying parameters like reaction time and catalyst concentration .

Q. What safety protocols should be followed when handling Benzyl 2-methylidenebutanoate?

- Inhalation : Move to fresh air; administer artificial respiration if necessary.

- Skin contact : Wash thoroughly with soap and water.

- Eye exposure : Rinse with water for ≥15 minutes.

- Ingestion : Do not induce vomiting; rinse mouth and seek medical attention. Always consult safety data sheets (SDS) and ensure proper ventilation. Use personal protective equipment (PPE) including gloves, goggles, and lab coats .

Q. Which analytical techniques are suitable for characterizing Benzyl 2-methylidenebutanoate?

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure via H and C NMR spectra.

- Gas Chromatography-Mass Spectrometry (GC-MS) : Assess purity and identify byproducts.

- Fourier-Transform Infrared Spectroscopy (FTIR) : Detect functional groups (e.g., ester C=O stretch at ~1740 cm).

- X-ray Diffraction (XRD) : For crystalline derivatives, confirm molecular packing and stereochemistry .

Advanced Research Questions

Q. How can kinetic modeling resolve contradictions in reported catalytic efficiencies for Benzyl 2-methylidenebutanoate synthesis?

Discrepancies in catalytic efficiency often arise from differences in reaction conditions (e.g., solvent polarity, temperature gradients). To address this:

- Conduct reproducibility studies under standardized conditions (e.g., fixed catalyst loading and stirring rate).

- Apply kinetic models (e.g., pseudo-first-order or Michaelis-Menten kinetics) to compare rate constants across studies.

- Use data mining tools to identify outlier parameters (e.g., anomalous activation energies) and refine reaction mechanisms .

Q. What mechanistic insights explain the role of catalysts in Benzyl 2-methylidenebutanoate formation?

Acid catalysts (e.g., HSO) protonate the carbonyl oxygen of 2-methylidenebutanoic acid, enhancing electrophilicity for nucleophilic attack by benzyl alcohol. Solid catalysts like ammonium cerium phosphate provide Bronsted acid sites while minimizing side reactions (e.g., dehydration). Advanced studies may employ isotopic labeling (e.g., O) or computational simulations (DFT) to track proton transfer and intermediate stabilization .

Q. How can researchers optimize solvent systems for enantioselective synthesis of Benzyl 2-methylidenebutanoate derivatives?

- Screen solvents for polarity (e.g., logP values) and hydrogen-bonding capacity using design-of-experiments (DoE) approaches.

- Evaluate chiral solvents or additives (e.g., (+)-diethyl tartrate) to induce stereoselectivity.

- Monitor enantiomeric excess (ee) via chiral HPLC or circular dichroism (CD) spectroscopy.

- Cross-reference with thermochemical data (e.g., proton affinity of intermediates) to predict solvent effects on transition states .

Data Analysis and Experimental Design

Q. What statistical methods are effective for analyzing conflicting yield data in Benzyl 2-methylidenebutanoate synthesis?

Q. How do computational methods enhance understanding of Benzyl 2-methylidenebutanoate’s stability under varying pH conditions?

Molecular dynamics (MD) simulations can predict hydrolysis rates by modeling ester bond cleavage in aqueous environments. Pair with experimental UV-Vis or NMR kinetics to validate pH-dependent degradation pathways. Adjust protonation states using pKa predictions (e.g., MarvinSketch) to refine models .

Applications in Broader Research Contexts

Q. What strategies enable the use of Benzyl 2-methylidenebutanoate as a precursor for complex organic frameworks?

- Functionalize the methylidene group via Diels-Alder reactions or radical coupling (e.g., benzyl radical intermediates).

- Characterize cross-linked polymers using gel permeation chromatography (GPC) or dynamic light scattering (DLS).

- Compare with structurally similar esters (e.g., hexyl 2-methylidenebutanoate) to assess steric and electronic effects .

Q. How can Benzyl 2-methylidenebutanoate be integrated into green chemistry workflows?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.